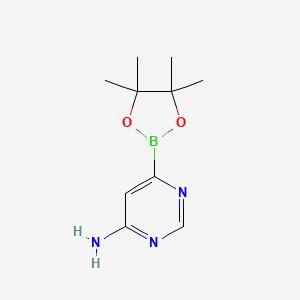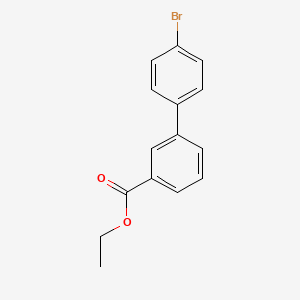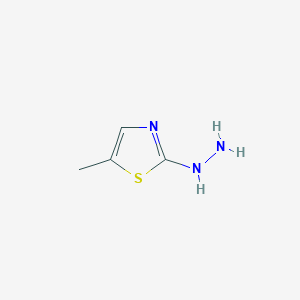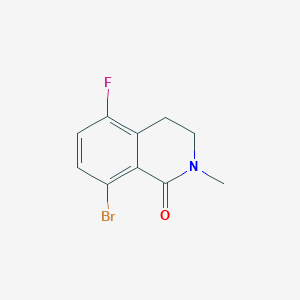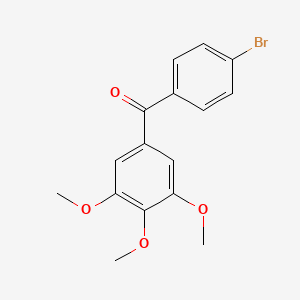
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone is an organic compound that features a bromophenyl group and a trimethoxyphenyl group connected via a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3,4,5-trimethoxybenzene in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a tubulin inhibitor, which can be useful in cancer treatment.
Biological Studies: The compound’s effects on cell cycle arrest and apoptosis are of interest in cancer research.
Chemical Biology: Used as a probe to study protein-ligand interactions and enzyme inhibition.
Mécanisme D'action
The primary mechanism of action for (4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone involves its ability to inhibit tubulin polymerization. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. The compound binds to the colchicine site on tubulin, preventing microtubule formation and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: Another tubulin inhibitor with similar biological activity.
(2,4-Diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone: Known for its antimicrobial properties.
Uniqueness
(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives. This makes it a versatile compound for developing new drugs and studying biological processes.
Propriétés
Formule moléculaire |
C16H15BrO4 |
|---|---|
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
(4-bromophenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3 |
Clé InChI |
PSYUAKZRJWZJOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



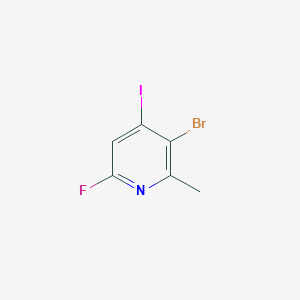
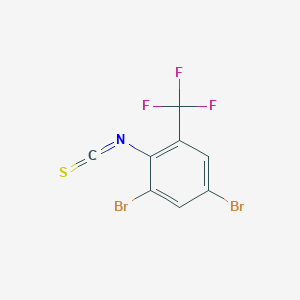
![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
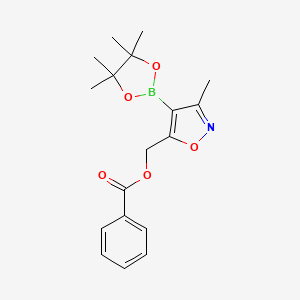
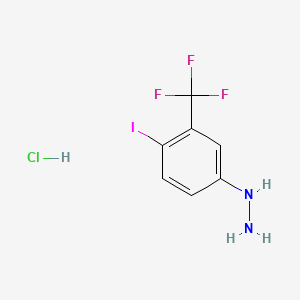
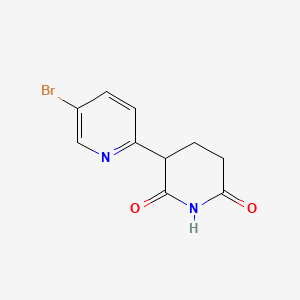
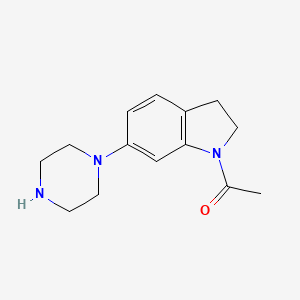
![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)
